![molecular formula C12H18SSi B14429685 Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane CAS No. 78905-13-2](/img/structure/B14429685.png)
Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane is an organosilicon compound with the molecular formula C12H18Si. This compound is characterized by the presence of a trimethylsilyl group attached to a prop-2-en-1-yl chain, which is further substituted with a phenylsulfanyl group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane typically involves the reaction of allyltrimethylsilane with phenylsulfanyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
化学反应分析
Types of Reactions
Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding hydrocarbon.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the trimethylsilyl group into molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane involves its interaction with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, making it useful in various chemical reactions. The phenylsulfanyl group can undergo oxidation or reduction, leading to the formation of different products. The compound’s effects are mediated through its ability to participate in and facilitate specific chemical transformations.
相似化合物的比较
Similar Compounds
Allyltrimethylsilane: Similar in structure but lacks the phenylsulfanyl group.
Trimethylsilylpropene: Similar in structure but lacks the phenylsulfanyl group.
Phenylsulfanylpropene: Similar in structure but lacks the trimethylsilyl group.
Uniqueness
Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane is unique due to the presence of both the trimethylsilyl and phenylsulfanyl groups. This combination imparts specific reactivity and stability to the compound, making it valuable in various chemical and industrial applications.
属性
CAS 编号 |
78905-13-2 |
|---|---|
分子式 |
C12H18SSi |
分子量 |
222.42 g/mol |
IUPAC 名称 |
trimethyl(1-phenylsulfanylprop-2-enyl)silane |
InChI |
InChI=1S/C12H18SSi/c1-5-12(14(2,3)4)13-11-9-7-6-8-10-11/h5-10,12H,1H2,2-4H3 |
InChI 键 |
BZRRHRITBJXBPW-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(C=C)SC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one](/img/structure/B14429604.png)

![Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide](/img/structure/B14429622.png)
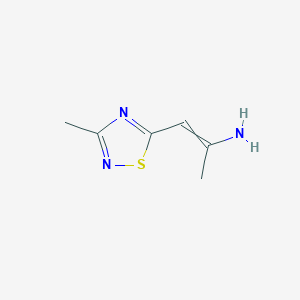

![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
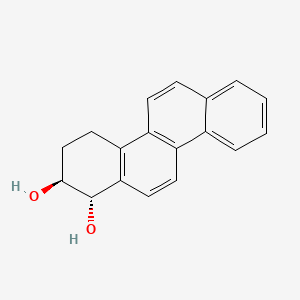
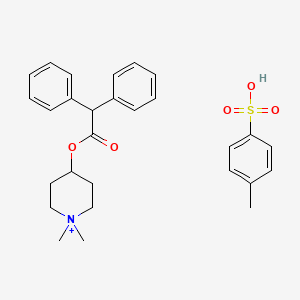
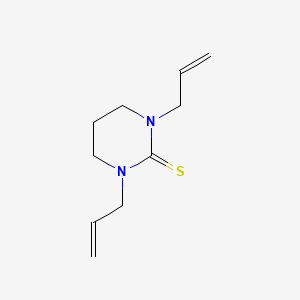
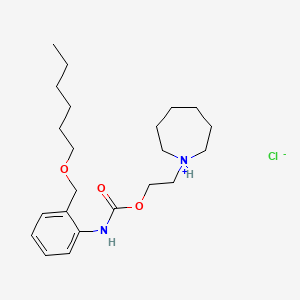
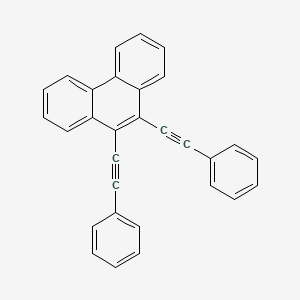
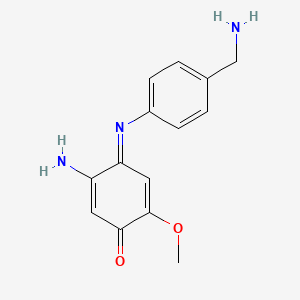
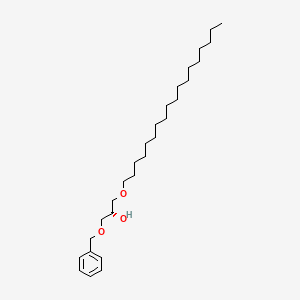
![[(Chloroethynyl)sulfanyl]benzene](/img/structure/B14429686.png)
